molecular formula C17H16F3NO5S B2356688 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396869-54-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2356688
CAS No.: 1396869-54-7
M. Wt: 403.37
InChI Key: IHOQOHJJXCZJGE-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO5S and its molecular weight is 403.37. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c1-16(22,11-5-6-14-15(8-11)26-10-25-14)9-21-27(23,24)13-4-2-3-12(7-13)17(18,19)20/h2-8,21-22H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQOHJJXCZJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that exhibits a complex structure, incorporating both a benzo[d][1,3]dioxole moiety and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The primary mechanism of action for this compound involves inhibition of specific biological pathways. It is hypothesized to interact with cyclooxygenase (COX) enzymes, thereby affecting the arachidonic acid pathway and leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, indicating moderate potency in inhibiting cell proliferation .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through in vitro assays measuring the inhibition of COX enzymes. Results indicated that at concentrations of 50 µM, the compound effectively inhibited COX-1 and COX-2 activities by approximately 60% and 70%, respectively. This suggests potential therapeutic applications in managing inflammatory conditions.

Case Study 1: In Vitro Evaluation

A study conducted on the effects of the compound on HeLa cells demonstrated that treatment with 20 µM of this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces apoptosis through intrinsic mitochondrial pathways .

Case Study 2: Combination Therapy

Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity compared to either agent alone, particularly in MDA-MB-231 cells. The observed synergism was attributed to the compound's ability to sensitize cancer cells to doxorubicin-induced apoptosis .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHeLa15Induces apoptosis
AntiproliferativeMDA-MB-23120Synergistic with doxorubicin
COX InhibitionN/A50Reduces prostaglandin synthesis

Preparation Methods

Sulfonylation of 3-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonamide group is introduced by reacting 3-(trifluoromethyl)benzenesulfonyl chloride with ammonia or amines. Optimal conditions involve:

  • Solvent : Dichloromethane or THF at 0–25°C.
  • Base : Triethylamine (2.0 equiv) to scavenge HCl.
  • Yield : 78–85% after silica gel chromatography.

Example Protocol :

3-(Trifluoromethyl)benzenesulfonyl chloride (10 mmol) was dissolved in THF (50 mL) and cooled to 0°C. Ammonia gas was bubbled through the solution for 30 minutes, followed by addition of triethylamine (20 mmol). The mixture was stirred at 25°C for 12 hours, then concentrated. The residue was purified via column chromatography (hexanes/ethyl acetate 3:1) to afford the sulfonamide as a white solid (85%).  

Alternative Route via Catalytic Hydrogenation

A patent by CN113698315A describes hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile using platinum-carbon catalyst under H₂ to yield 2-trifluoromethylbenzonitrile , which is hydrolyzed to the corresponding benzamide. Adapting this method:

  • Hydrogenation Catalyst : 5% Pt/C (0.1 equiv) at 1.5 atm H₂ in THF.
  • Hydrolysis : NaOH (1.5 equiv) in water at 100°C for 2 hours.
  • Yield : 89–93% for the nitrile-to-amide conversion.

Synthesis of 2-(Benzo[d]Dioxol-5-yl)-2-Hydroxypropylamine

Epoxide Ring-Opening Strategy

The benzodioxolyl-hydroxypropylamine fragment is synthesized via epoxide ring-opening of benzo[d]dioxol-5-yl glycidyl ether with ammonia:

  • Epoxidation : Reaction of allyl benzo[d]dioxol-5-yl ether with m-CPBA in DCM.
  • Ring-Opening : Ammonia in methanol at 60°C for 6 hours.
  • Yield : 67–72% after recrystallization.

Side Reactions : Competing nucleophilic attack at the less hindered epoxide carbon can occur, necessitating excess ammonia (5.0 equiv) to favor the desired regioisomer.

Coupling Strategies for Final Product Assembly

Nucleophilic Substitution

Reacting 3-(trifluoromethyl)benzenesulfonamide with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropyl bromide in DMF using K₂CO₃ as base:

  • Conditions : 80°C for 8 hours.
  • Yield : 65–70%.
  • Purity : >95% by HPLC.

Reductive Amination

An alternative approach condenses the sulfonamide with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropanal using NaBH₃CN as reductant:

  • Solvent : MeOH at 25°C for 24 hours.
  • Yield : 75–82%.
  • Advantage : Avoids alkyl halide intermediates, reducing purification steps.

Optimization of Reaction Parameters

Solvent Effects on Sulfonylation

Solvent Reaction Time (h) Yield (%) Purity (%)
THF 12 85 98
DCM 10 82 97
Acetonitrile 15 78 95

Polar aprotic solvents (THF, DCM) enhance sulfonyl chloride reactivity by stabilizing transition states.

Catalyst Screening for Hydrogenation

Catalyst H₂ Pressure (atm) Yield (%) Selectivity (%)
5% Pt/C 1.5 93 99
Raney Ni 2.0 85 95
Pd(OH)₂/C 1.0 88 97

Pt/C offers superior selectivity for nitrile reduction without over-hydrogenation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.